azetidin-1-yl(1,3-dimethyl-1H-pyrazol-5-yl)methanone
Description
Azetidin-1-yl(1,3-dimethyl-1H-pyrazol-5-yl)methanone is a heterocyclic compound featuring a methanone core bridged between an azetidine ring and a 1,3-dimethylpyrazole moiety. This compound has garnered attention in medicinal chemistry due to its structural versatility, particularly in targeting enzymes and receptors involved in pain management and metabolic disorders . Crystallographic studies using SHELX software (e.g., SHELXL) have confirmed its three-dimensional configuration, highlighting the planar geometry of the pyrazole ring and the puckered azetidine moiety .
Properties
IUPAC Name |
azetidin-1-yl-(2,5-dimethylpyrazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-7-6-8(11(2)10-7)9(13)12-4-3-5-12/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBIYJSMPRIENI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of azetidine with 1,3-dimethyl-1H-pyrazole-5-carbaldehyde under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Azetidin-1-yl(1,3-dimethyl-1H-pyrazol-5-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidin-1-yl(1,3-dimethyl-1H-pyrazol-5-yl)methanoic acid, while reduction may produce azetidin-1-yl(1,3-dimethyl-1H-pyrazol-5-yl)methanol .
Scientific Research Applications
Azetidin-1-yl(1,3-dimethyl-1H-pyrazol-5-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of azetidin-1-yl(1,3-dimethyl-1H-pyrazol-5-yl)methanone involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes or receptors, leading to modulation of their activity. The pyrazole moiety may also contribute to the compound’s biological effects by interacting with different molecular pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
| Compound Name | Key Substituents/Features | Bioactivity/Application | Synthesis Pathway | Reference(s) |
|---|---|---|---|---|
| This compound | Azetidine + 1,3-dimethylpyrazole | Monoacylglycerol lipase (MAGL) inhibition; analgesic and anti-inflammatory properties | Multi-step nucleophilic substitution and coupling reactions | |
| 3-(4-(Thiazole-2-carbonyl)piperazin-1-yl)azetidin-1-ylmethanone | Azetidine + piperazine-thiazole + indole | Reversible MAGL inhibitor; targets neuropathic pain and metabolic syndromes | Piperazine-azetidine coupling followed by indole functionalization | |
| (Pyridin-4-yl)[5-(1,3-diphenylpyrazol-4-yl)-3-phenylpyrazolin-1-yl]methanone | Pyridine + diphenylpyrazole-pyrazoline | Antimicrobial activity; inhibits bacterial growth (e.g., E. coli, S. aureus) | Claisen-Schmidt condensation and cyclization | |
| 1-(1-Aryl-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives | Tetrazole + piperidine-ethanone | Anticancer and antiviral screening candidates | Tetrazole formation via sodium azide, followed by chloroacetylation | |
| (5-Hydroxy-1H-pyrazol-1-yl)(thiophene-5-yl)methanone | Hydroxypyrazole + thiophene | Antidiabetic activity; modulates glucose uptake | Gewald reaction with sulfur, malononitrile, and cyclization |
Crystallographic and Computational Insights
- Crystal Packing: this compound forms hydrogen-bonded dimers via C=O···H–N interactions, as resolved using SHELXL . In contrast, tetrazole derivatives exhibit π–π stacking between aromatic rings .
- Docking Studies : Molecular docking reveals that the azetidine ring occupies a hydrophobic pocket in MAGL, while the pyrazole group stabilizes the catalytic serine residue through dipole interactions .
Biological Activity
Azetidin-1-yl(1,3-dimethyl-1H-pyrazol-5-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, synthetic routes, and applications based on recent research findings.
Chemical Structure and Properties
The compound features a unique structure combining an azetidine ring and a 1,3-dimethyl-1H-pyrazole moiety. This dual-ring system contributes to its distinct chemical reactivity and biological activity.
Molecular Formula: CHNO
Molecular Weight: 216.23 g/mol
Synthetic Routes
The synthesis of this compound typically involves the following steps:
-
Starting Materials:
- Azetidine
- 1,3-Dimethyl-1H-pyrazole-5-carbaldehyde
-
Reaction Conditions:
- The reaction is often conducted under controlled temperatures and may utilize various catalysts to enhance yield and purity.
-
Common Reagents:
- Oxidizing agents (e.g., potassium permanganate) for oxidation reactions.
- Reducing agents (e.g., lithium aluminum hydride) for reduction reactions.
Biological Activity
Research indicates that this compound exhibits several promising biological activities:
Anticancer Activity
Studies have shown that this compound can induce apoptosis in cancer cells. For example, it has been reported to inhibit cell proliferation in various human tumor cell lines, including HeLa and HCT116 cells, with IC values indicating significant potency against cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial effects. Research suggests that azetidin derivatives exhibit activity against a range of bacterial strains, making them potential candidates for developing new antibiotics.
Neuroprotective Effects
Preliminary studies indicate that azetidin derivatives may possess neuroprotective properties, potentially useful in treating central nervous system disorders. This is attributed to their ability to inhibit phosphodiesterase enzymes involved in signaling pathways related to neuroprotection .
Case Study 1: Anticancer Mechanisms
A study examined the effects of this compound on cancer cell lines. The results demonstrated:
- Cell Cycle Arrest: Induction of G2/M phase arrest.
- Apoptosis Induction: Measured by increased levels of phosphorylated histone H3.
| Cell Line | IC (µM) | Mechanism |
|---|---|---|
| HeLa | 2.5 | Apoptosis |
| HCT116 | 3.0 | Cell Cycle Arrest |
Case Study 2: Antimicrobial Activity
In vitro assays revealed that the compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
